tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-amino-2-azabicyclo[221]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, followed by the protection of the primary amine group with a tert-butyl carbamate. The process may include steps such as cycloaddition reactions and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, which can be readily derivatized with numerous transformations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: Another bicyclic compound with similar structural features.
Tert-butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate: A related compound with a different substitution pattern.
Uniqueness
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2639412-96-5 |
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Molecular Formula |
C11H21ClN2O2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11;/h8H,4-7,12H2,1-3H3;1H |
InChI Key |
QZZWYQSBMZFWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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